N-(5-Chloro-2-hydroxyphenyl)acetamide

Description

The exact mass of the compound 2-Acetylamino-4-chlorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

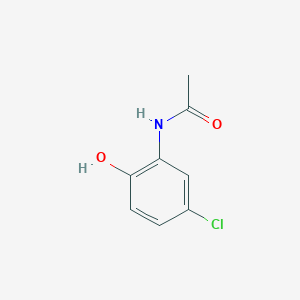

2D Structure

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDAFIJKXCFHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067213 | |

| Record name | Acetamide, N-(5-chloro-2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26488-93-7 | |

| Record name | 2-Acetylamino-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26488-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylamino-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(5-chloro-2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(5-chloro-2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLAMINO-4-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV2XM02Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide (CAS Number: 26488-93-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-phenylacetamide, represents a class of compounds with significant potential in medicinal chemistry. While specific research on this particular isomer is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, adapted synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds for drug discovery and development.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₈H₈ClNO₂.[1] Its structure features a central phenyl ring substituted with a chloro group, a hydroxyl group, and an acetamide group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26488-93-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| LogP | 1.63 | [2] |

| Appearance | White to off-white crystalline powder (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to have moderate solubility in water and better solubility in organic solvents like ethanol and acetone. | Inferred from related compounds |

Synthesis of this compound

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Acetylation of 2-Amino-4-chlorophenol

Materials:

-

2-Amino-4-chlorophenol

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and stir plate

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-amino-4-chlorophenol in 30 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Acetylating Agent: While maintaining the temperature, slowly add 12 mmol of acetic anhydride to the solution dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Data (Predicted)

While specific spectra for this compound are not widely published, the following are expected characteristic peaks based on its structure and data from related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Aromatic protons (multiple signals), singlet for the methyl protons of the acetamide group, and singlets for the hydroxyl and amine protons. |

| ¹³C NMR | Aromatic carbons (multiple signals), a signal for the carbonyl carbon of the acetamide group, and a signal for the methyl carbon. |

| IR (cm⁻¹) | Broad peak for O-H stretch, N-H stretch, C=O stretch (amide I), and C-H stretches. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (185.61), and fragmentation patterns characteristic of the loss of acetyl and chloro groups. |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the broader class of N-phenylacetamide and salicylanilide derivatives, to which it belongs, has been investigated for various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Potential Antimicrobial Activity

N-substituted acetamides are known to possess antimicrobial properties.[3] The presence of a chloro group on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.[4]

Proposed Mechanism of Action (General for Chloro-acetamides):

One of the proposed mechanisms for the antibacterial action of chloro-acetamide derivatives is the inhibition of essential bacterial enzymes. For instance, they may act as competitive inhibitors of enzymes involved in cell wall synthesis or folic acid metabolism.

Caption: Hypothesized mechanism of antimicrobial action for chloro-acetamide derivatives.

Potential Anti-inflammatory Activity

Derivatives of N-(hydroxyphenyl)acetamide have demonstrated anti-inflammatory properties.[5][6] These effects are often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway and Potential Inhibition:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. N-phenylacetamide derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.

Caption: Potential inhibition of the NF-κB signaling pathway by N-phenylacetamide derivatives.

Experimental Protocols for Biological Assays

The following are general protocols for assessing the potential antimicrobial and anti-inflammatory activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

Griess reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Conclusion

This compound is a compound of interest for further investigation in the field of medicinal chemistry. While specific data on its biological activities are limited, its structural similarity to other known bioactive acetamides suggests potential as an antimicrobial and anti-inflammatory agent. This technical guide provides a foundation for future research by offering a detailed synthesis protocol, predicted physicochemical and spectroscopic properties, and insights into potential mechanisms of action. The experimental protocols outlined herein can be employed to systematically evaluate the pharmacological profile of this and related compounds, contributing to the development of novel therapeutic agents.

Disclaimer: The information provided on the biological activities and signaling pathways is based on structurally related compounds and should be considered hypothetical until confirmed by direct experimental evidence for this compound. The synthesis protocol is an adapted method and may require optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed experimental protocol for the synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide. This compound, also known as 4-Chloro-2-acetamidophenol, is a halogenated aromatic amide of interest in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound possesses a core structure consisting of a phenol ring substituted with a chlorine atom and an acetamide group. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.

Key Identifiers and Properties

A summary of the key quantitative and identifying data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-2-acetamidophenol, 5'-chloro-2'-hydroxy-acetanilide | [1] |

| CAS Number | 26488-93-7 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| LogP | 1.63 | [1] |

Synthesis Protocol

While a specific protocol for the direct synthesis of this compound was not explicitly found, a detailed and adaptable methodology for a closely related isomer, 2-Chloro-N-(4-hydroxyphenyl)acetamide, is available and provides a robust framework for its synthesis.[2] The synthesis involves the acylation of an aminophenol derivative.

Experimental Methodology: Synthesis of a Halogenated N-Arylacetamide

This protocol describes the synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide and can be logically adapted for the synthesis of this compound by substituting the starting material with 2-amino-4-chlorophenol.

Materials:

-

4-Aminophenol (or 2-amino-4-chlorophenol for the target molecule)

-

Chloroacetyl chloride

-

Pure acetic acid

-

Sodium acetate

-

Ethanol (for recrystallization)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure: [2]

-

Dissolve 1 mmol of the aminophenol starting material in 30 mL of pure acetic acid in a flask placed in an ice bath.

-

While stirring, add 1.2 mmol of chloroacetyl chloride portion-wise to the solution.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Add 25 mL of a sodium acetate solution to the reaction mixture, which will induce the precipitation of the product.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with cold water.

-

Dry the product.

-

Recrystallize the crude product from an ethanol solution to yield the purified N-arylacetamide.

Characterization Data for the Analog 2-Chloro-N-(4-hydroxyphenyl)acetamide[2]

-

Yield: 89%

-

Appearance: Colorless crystals

-

Melting Point: 413–415 K

-

FT-IR (ATR, cm⁻¹): 3385 (O-H), 3200 (N-H), 1640 (C=O)

-

¹H NMR (500 MHz, DMSO-d₆, δ ppm): 4.21 (s, 2H, CH₂), 6.76–7.34 (m, 4H, Ar-H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH)

-

¹³C NMR (500 MHz, DMSO-d₆, δ ppm): 43.42 (CH₂); 117.68, 122.20, 131.50, 132.63, 153.68 (C-Ar); 164.76 (C=O)

-

HRMS (ESI): Calculated for C₈H₈ClNO₂ [M-H]⁺: 186.0224, Found: 186.0328

Visualizations

To further elucidate the structure and synthesis, the following diagrams are provided.

References

IUPAC name for N-(5-Chloro-2-hydroxyphenyl)acetamide

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities based on current scientific literature.

Chemical Identity and Properties

This compound, also known by its synonym 4-Chloro-2-acetamidophenol, is a substituted acetamide derivative.[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-2-acetamidophenol | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| CAS Number | 26488-93-7 | [2] |

Spectral Data (Predicted)

While detailed experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, the amide proton, and the methyl protons of the acetyl group. A publication has referenced the ¹H-NMR spectrum of chemically synthesized 5-chloro-2-hydroxyacetanilide.[3]

-

¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the carbonyl carbon, and the methyl carbon would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-Cl bond vibrations.

Synthesis of this compound

Proposed Experimental Protocol

Materials:

-

2-Amino-4-chlorophenol

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., acetic acid, ethyl acetate, or a biphasic system)

-

A base (e.g., sodium acetate, pyridine, or sodium bicarbonate) if using acetyl chloride.

Procedure:

-

Dissolve 2-amino-4-chlorophenol in the chosen solvent in a round-bottom flask.

-

If using acetyl chloride, cool the mixture in an ice bath and slowly add the acetyl chloride dropwise while stirring. A base should be present to neutralize the HCl byproduct.

-

If using acetic anhydride, the reaction can often be performed at room temperature or with gentle heating.

-

After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or as determined by reaction monitoring (e.g., TLC).

-

Upon completion, the product can be isolated by precipitation (by adding water or an anti-solvent), followed by filtration.

-

The crude product should be washed with cold water to remove any water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity

Direct studies on the biological effects of this compound are limited. However, the activities of structurally related acetamide and hydroxyphenylacetamide derivatives provide insights into its potential pharmacological profile.

Anti-inflammatory and Antioxidant Activity

Many acetamide derivatives have been reported to possess antioxidant and anti-inflammatory properties.[6][7] For example, N-(2-hydroxyphenyl)acetamide, a close analog, has demonstrated anti-arthritic and anti-inflammatory effects in animal models.[8] Its mechanism is linked to the reduction of pro-inflammatory cytokines such as IL-1β and TNF-α, and the mitigation of oxidative stress.[8] Another study showed that N-(2-hydroxyphenyl)acetamide can prevent acute kidney injury by attenuating inflammation and oxidative damage.[9] Furthermore, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have shown promise as anticolitis agents by inhibiting cellular adhesion induced by TNF-α and IL-6.[10]

Antimicrobial Activity

Chloro-N-(hydroxyphenyl)acetamide derivatives have been synthesized and screened for their antimicrobial properties.[4] Studies have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Enzyme Inhibition

Derivatives with a similar chemical scaffold, such as N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides, have been identified as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[11] This suggests that this compound could be investigated for its potential as an enzyme inhibitor in various therapeutic areas.

Table 2: Bioactivity of a Related Compound: 2-chloro-N-(4-hydroxyphenyl)acetamide

| Assay | Organism/Cell Line | Endpoint | Result | Reference |

| Antibacterial Activity | Bacillus subtilis (Gram +) | Zone of Inhibition | 8-14 mm | [4] |

| Antibacterial Activity | Staphylococcus aureus (Gram +) | Zone of Inhibition | 8-14 mm | [4] |

| Antibacterial Activity | Escherichia coli (Gram -) | Zone of Inhibition | 8-14 mm | [4] |

| Antifungal Activity | Not specified | - | No potential activity | [4] |

Note: The data in Table 2 is for a structurally related compound and should be interpreted as indicative of potential activity for this compound.

Illustrative Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are representative protocols used for evaluating the biological activities of similar acetamide derivatives.

In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

-

Reagent Preparation: Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Assay Procedure: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a solution of the test compound (at various concentrations) to the diluted ABTS•+ solution.

-

Incubate the mixture for a short period (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition of absorbance is calculated relative to a control (without the test compound). Trolox is often used as a standard reference compound.

Cell-Based Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., J774.A1 or RAW 264.7) in appropriate media and conditions.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated cells, cells with LPS only).

-

Incubation: Incubate the plates for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of related compounds, this compound may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

- 1. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 2. This compound | 26488-93-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions [pubmed.ncbi.nlm.nih.gov]

- 11. N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide (4-Chloro-2-acetamidophenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Chloro-2-hydroxyphenyl)acetamide, also known as 4-Chloro-2-acetamidophenol. The document details its chemical identity, synthesis, and analytical characterization. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds, and proposes a hypothetical mechanism of action involving key inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of substituted acetamide compounds.

Chemical Identity and Synonyms

This compound is a chlorinated derivative of N-(2-hydroxyphenyl)acetamide. It is crucial to recognize its various synonyms to ensure comprehensive literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonym | 4-Chloro-2-acetamidophenol |

| CAS Number | 26488-93-7[1][2] |

| Molecular Formula | C₈H₈ClNO₂[2] |

| Molecular Weight | 185.61 g/mol [2] |

| InChI Key | HGDAFIJKXCFHPG-UHFFFAOYSA-N[1] |

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-4-chlorophenol

This procedure is adapted from the well-established method for the reduction of nitrophenols.

-

Materials: 4-chloro-2-nitrophenol, Iron filings (fine powder), Hydrochloric acid (2 N), Sodium hydroxide solution, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron filings in water.

-

Add a small amount of 2 N hydrochloric acid to activate the iron.

-

Heat the mixture to reflux.

-

Slowly add a solution of 4-chloro-2-nitrophenol in water or a suitable organic solvent.

-

Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and make it basic with a sodium hydroxide solution to precipitate iron salts.

-

Filter the mixture and wash the filter cake with hot water.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2-amino-4-chlorophenol.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: N-Acetylation of 2-Amino-4-chlorophenol to yield this compound

This protocol is based on the standard acetylation of aminophenols.

-

Materials: 2-Amino-4-chlorophenol, Acetic anhydride, Glacial acetic acid, Sodium acetate, Water.

-

Procedure:

-

Suspend 2-amino-4-chlorophenol in water in an Erlenmeyer flask.

-

Add glacial acetic acid to dissolve the amine.

-

Slowly add acetic anhydride to the solution while stirring.

-

Add a solution of sodium acetate to buffer the reaction mixture.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 30 minutes to 1 hour).

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Caption: Synthetic pathway for this compound.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, or residual solvents.

-

Recrystallization: As mentioned in the synthesis protocol, recrystallization from a suitable solvent system is a standard and effective method for purifying solid organic compounds.

-

Column Chromatography: For higher purity or separation from closely related impurities, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis and purification of this compound.[1]

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV-Vis |

| Notes | For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1] |

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiple signals in the aromatic region), a singlet for the acetyl methyl group, and singlets for the amine and hydroxyl protons. |

| ¹³C NMR | Signals for the aromatic carbons, the acetyl methyl carbon, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, C=O (amide I) stretching, and C-H aromatic stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ). |

Biological Activity and Mechanism of Action (Hypothetical)

Direct experimental data on the biological activity of this compound is limited. However, based on the known activities of its structural analog, N-(2-hydroxyphenyl)acetamide, a potential mechanism of action can be proposed. N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and antioxidant properties.[3][4]

Potential Anti-inflammatory and Antioxidant Effects

The anti-inflammatory effects of related acetamide compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation. It is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory enzymes and transcription factors.

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs.[5]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling cascade is a promising strategy for the development of anti-inflammatory agents.[6]

-

Antioxidant Activity: The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by scavenging reactive oxygen species (ROS).

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of related compounds.

Caption: Hypothetical anti-inflammatory mechanism of action.

Experimental Protocols for Biological Assays

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays

-

COX-2 Inhibition Assay: The ability of the compound to inhibit COX-2 can be determined using a commercially available COX-2 inhibitor screening assay kit. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, should be calculated.

-

NF-κB Reporter Assay: A cell-based reporter assay can be used to quantify the inhibition of NF-κB activation. This typically involves cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging capacity of a compound. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, should be determined.

-

ABTS Radical Cation Decolorization Assay: This assay is another widely used method to measure the antioxidant activity of both hydrophilic and lipophilic compounds.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation as a therapeutic agent. While direct evidence of its biological activity is currently lacking, its structural similarity to known anti-inflammatory and antioxidant compounds suggests that it may possess similar properties, likely through the modulation of the COX and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 2. This compound | 26488-93-7 [chemicalbook.com]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. galaxypub.co [galaxypub.co]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide: Physicochemical Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Chloro-2-hydroxyphenyl)acetamide is a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, such as the anti-inflammatory and anticancer agent N-(2-hydroxyphenyl)acetamide, suggests that it may possess valuable pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores the potential biological activities and mechanisms of action of this compound, drawing insights from studies on structurally related molecules.

Physicochemical Properties

While some specific physical properties of this compound are not extensively documented, its fundamental chemical characteristics are well-established. Data for closely related compounds are also provided for comparative purposes.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | N-(5-Chloro-2-methylphenyl)acetamide[1] | N-(2-hydroxyphenyl)acetamide[2] |

| CAS Number | 26488-93-7[3] | 5900-55-0 | 614-80-2 |

| Molecular Formula | C₈H₈ClNO₂[3] | C₉H₁₀ClNO | C₈H₉NO₂ |

| Molecular Weight | 185.61 g/mol [3] | 183.63 g/mol | 151.16 g/mol |

| Appearance | White to off-white crystalline powder (predicted) | - | - |

| Melting Point | Not available | 129-130 °C | - |

| Boiling Point | Not available | 319.6 °C at 760 mmHg | - |

| Solubility | Moderate solubility in water; soluble in organic solvents like ethanol and acetone (predicted)[4] | - | - |

| LogP | 1.63[5] | 2.67980 | - |

Synthesis and Analysis

General Experimental Protocol for Synthesis of N-Substituted Acetamides

A general and efficient method for the synthesis of N-substituted acetamides involves the acylation of the corresponding amine with acetyl chloride or acetic anhydride.[6]

Materials:

-

2-Amino-4-chlorophenol

-

Acetyl chloride or acetic anhydride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 2-amino-4-chlorophenol and a base (e.g., triethylamine) in an anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC (RP-HPLC) method can be employed for the analysis and purification of this compound.[5][7][8]

Table 2: General HPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[5] |

| Detection | UV-Vis detector |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Standard Preparation: Prepare a series of standard solutions of a reference compound of known purity in the mobile phase.

-

Chromatography: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and standard solutions.

-

Data Analysis: Identify and quantify the analyte peak based on its retention time and peak area compared to the standards.

Spectroscopic Data

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of chemically synthesized N-(5-chloro-2-hydroxyacetanilide) has been reported.[9]

FT-IR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | O-H (phenol), N-H (amide) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1680-1640 | C=O (amide I) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1550-1510 | N-H | Bending (amide II) |

| 1300-1200 | C-O (phenol) | Stretching |

| 850-750 | C-Cl | Stretching |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (185.61 g/mol ).

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on the well-documented activities of its structural isomer, N-(2-hydroxyphenyl)acetamide, we can hypothesize its potential pharmacological effects.

Potential Anti-inflammatory and Anti-arthritic Activity

N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models.[10] This activity is attributed to its ability to reduce the levels of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), and to mitigate oxidative stress.[2][10]

Proposed Mechanism of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Cytokines: this compound may potentially suppress the production and release of IL-1β and TNF-α, key mediators of the inflammatory cascade.

-

Modulation of Oxidative Stress: The compound might exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) and nitric oxide (NO), and by preserving the levels of endogenous antioxidants like glutathione (GSH).[10]

Potential Anticancer Activity

N-(2-hydroxyphenyl)acetamide has been shown to possess potent antitumor effects against human breast cancer cells (MCF-7).[11] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

Proposed Mechanism of Anticancer Action:

-

Induction of Apoptosis: The compound may trigger programmed cell death by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[11]

-

Cell Cycle Arrest: It could potentially cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[11]

Potential Antimicrobial Activity

While direct studies are unavailable, various N-substituted acetamide derivatives have been reported to exhibit antimicrobial activities.[12][13] A general protocol for assessing such activity is provided below.

General Experimental Protocol for Antimicrobial Activity Testing (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable growth medium.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data on its physical properties and biological activities are limited, the information available for its structural analogs, particularly N-(2-hydroxyphenyl)acetamide, provides a strong rationale for exploring its potential as an anti-inflammatory, anti-arthritic, and anticancer agent. The experimental protocols outlined in this guide offer a starting point for the synthesis, purification, analysis, and biological evaluation of this promising molecule. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 26488-93-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Separation of Acetamide, N,N-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

Introduction to N-(5-Chloro-2-hydroxyphenyl)acetamide

An In-depth Technical Guide on the Solubility of N-(5-Chloro-2-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds. Due to the limited availability of specific quantitative data for the target compound, this guide also includes qualitative solubility information for structurally similar molecules to provide valuable insights for researchers. Furthermore, detailed experimental protocols for solubility determination are presented to aid in the design and execution of laboratory experiments.

This compound is an aromatic amide of interest in various fields of chemical and pharmaceutical research. Understanding its solubility is a critical first step in the development of formulations, analytical methods, and for assessing its potential biological activity. This guide aims to collate the available information to support these research endeavors.

Solubility Data

Table 1: Qualitative Solubility of this compound Analogs

| Compound | Solvent | Temperature | Solubility |

| N-(5-chloro-2-fluoro-phenyl)acetamide | Water | Not Specified | Moderate[1] |

| Ethanol | Not Specified | Soluble[1] | |

| Acetone | Not Specified | Soluble[1] | |

| 2-Acetamidophenol | Hot Water | Hot | Soluble[2][3] |

| Cold Water | Cold | Slightly Soluble[2][3] | |

| Ethanol | Not Specified | Soluble[2][3] | |

| DMSO | Not Specified | Slightly Soluble[2][3] | |

| Methanol | Not Specified | Slightly Soluble[2][3] |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted for determining the solubility of this compound.

General Qualitative Solubility Testing

This protocol provides a straightforward method for initial solubility screening in various solvents.

Materials:

-

Test compound (this compound)

-

A set of solvents (e.g., water, ethanol, methanol, acetone, DMSO, 5% HCl, 5% NaOH)

-

Small test tubes

-

Vortex mixer

-

pH paper or pH meter

Procedure:

-

Add approximately 25 mg of the test compound to a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.

-

Observe and record whether the compound dissolves completely, partially, or is insoluble.

-

For aqueous solutions, the pH can be measured to understand the acidic or basic nature of the compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a more quantitative method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Test compound

-

Selected solvent

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the test compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for solubility determination.

This guide provides a foundational understanding of the solubility aspects of this compound based on available data for related compounds and established experimental methodologies. Researchers are encouraged to perform specific solubility studies to obtain quantitative data for their particular applications.

References

N-(5-Chloro-2-hydroxyphenyl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and relevant biological context for N-(5-Chloro-2-hydroxyphenyl)acetamide. This compound, belonging to the substituted acetamide class, holds potential for investigation in various research and development pipelines.

Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 367 °C at 760 mmHg | [1] |

Note: The absence of a readily available, experimentally determined melting point in the literature highlights an opportunity for further fundamental characterization of this compound.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

Observation and Measurement: For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Record the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For pure compounds, this is a characteristic physical constant.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Immerse the assembly into a heating bath. Heat the bath gradually while stirring to ensure uniform temperature distribution.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Measurement: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Logical Workflow for Compound Characterization

The process of characterizing a novel or synthesized compound follows a logical progression of experimental steps.

Caption: Workflow for the synthesis, characterization, and biological evaluation of a target compound.

Potential Signaling Pathway Involvement in Cancer

Substituted acetamides are a class of compounds that have been investigated for their potential as anti-cancer agents. While the specific signaling pathways affected by this compound have not been elucidated, related compounds have been shown to modulate pathways critical for cancer cell proliferation and survival. A plausible hypothetical target for such compounds could be the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.

References

Spectroscopic Data and Experimental Protocols for N-(5-Chloro-2-hydroxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(5-Chloro-2-hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Furthermore, it details the standard experimental protocols for acquiring such spectra, offering a comprehensive resource for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | Singlet (broad) | 1H | Phenolic -OH |

| ~9.5 | Singlet | 1H | Amide N-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| ~2.1 | Singlet | 3H | Acetyl -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Amide) |

| ~148 | Ar-C-OH |

| ~128 | Ar-C-Cl |

| ~127 | Ar-CH |

| ~122 | Ar-C-NH |

| ~120 | Ar-CH |

| ~117 | Ar-CH |

| ~24 | -CH₃ (Acetyl) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Phenol) |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Phenol) |

| ~820 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | High | [M]⁺ (Molecular Ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 143/145 | Medium | [M - COCH₂]⁺ |

| 128/130 | Medium | [M - NHCOCH₃]⁺ |

| 114 | Medium | [HOC₆H₃Cl]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used.

-

Key acquisition parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

3. ¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.[2]

-

A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[3]

-

A wider spectral width of around 220-250 ppm is necessary to cover the full range of carbon chemical shifts.[3][4]

-

A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure proper relaxation of quaternary carbons.[3]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[4]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is a common and simple method for solid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5]

-

Place a small amount of the powdered this compound directly onto the crystal surface.[5]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5]

2. Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Peak positions (in cm⁻¹) and their relative intensities are identified.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct insertion probe or Gas Chromatography (GC) inlet can be used.

-

The sample is introduced into the high vacuum of the mass spectrometer.[6]

2. Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8]

-

This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[6][7][9]

3. Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Spectrum Generation:

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this compound in their studies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. epfl.ch [epfl.ch]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-(5-Chloro-2-hydroxyphenyl)acetamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Chloro-2-hydroxyphenyl)acetamide, a halogenated derivative of N-(2-hydroxyphenyl)acetamide, has a history rooted in the broader exploration of acetanilide compounds. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in modern databases, its origins can be traced through the chemistry of its precursors, particularly the acetylation of 2-amino-4-chlorophenol. This technical guide provides a comprehensive overview of the available scientific literature, detailing its synthesis, physicochemical properties, and analytical characterization. Although specific biological activities and mechanisms of action for this particular molecule are not extensively documented, this guide will also touch upon the known pharmacology of related acetamide derivatives to provide a contextual understanding of its potential biological significance.

Introduction

This compound (CAS No. 26488-93-7) is an aromatic amide belonging to the class of acetanilides. Its structure, characterized by a chlorinated phenol ring N-acylated with an acetyl group, makes it a subject of interest in medicinal and synthetic chemistry. The historical context of acetanilide derivatives is rich, with many compounds in this class exhibiting analgesic and antipyretic properties. This guide aims to consolidate the fragmented information available on this compound, providing a foundational resource for researchers.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| CAS Number | 26488-93-7 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 129-130 °C | [3] |

| Boiling Point | 319.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.218 g/cm³ (Predicted) | [3] |

| pKa | Not available | |

| LogP | Not available | |

| Solubility | Not available |

Historical Synthesis

While a singular discovery publication has not been identified, the synthesis of this compound is intrinsically linked to the chemistry of its precursor, 2-amino-4-chlorophenol. Historical chemical literature from the late 19th and early 20th centuries extensively documents the synthesis and reactions of halogenated anilines and phenols. The acetylation of aminophenols was a common reaction during this period for the preparation of potential medicinal compounds.

The logical synthetic pathway, and the one most commonly cited in modern contexts, is the acetylation of 2-amino-4-chlorophenol.

Synthesis of Precursor: 2-amino-4-chlorophenol

The synthesis of the key precursor, 2-amino-4-chlorophenol, has been described in the early 20th century. A notable method involves the reduction of 4-chloro-2-nitrophenol.

Experimental Protocol: Reduction of 4-chloro-2-nitrophenol (Based on historical methods) [4]

-

Materials: 4-chloro-2-nitrophenol, finely powdered cast iron shavings, 2 N hydrochloric acid, water, 2 N sodium carbonate solution, sodium hydroxide solution, concentrated hydrochloric acid, concentrated sodium acetate solution, salt.

-

Procedure:

-

In a reaction flask equipped with a stirrer, charge 50 grams of finely powdered cast iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid.

-

Heat the mixture in a boiling water bath with vigorous stirring.

-

Gradually add 34.7 grams (0.2 mole) of 4-chloro-2-nitrophenol over 1 to 1.5 hours.

-

Continue heating and stirring for at least 30 minutes after the addition is complete.

-

Monitor the reaction for the disappearance of the 4-chloro-2-nitrophenol odor and a nearly colorless appearance of a sample on filter paper (which should not turn yellow with sodium hydroxide).

-

To the hot reaction mixture, add 25 ml of 2 N sodium carbonate solution to precipitate dissolved iron, followed by 25 ml of sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.

-

Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.

-

To the warm filtrate, add concentrated hydrochloric acid (approximately 25-28 ml) until a faint acid reaction to litmus is observed.

-

Neutralize the slight excess of acid with a few drops of concentrated sodium acetate solution.

-

Cool the solution and add salt to complete the precipitation of 2-amino-4-chlorophenol.

-

Allow the mixture to stand overnight.

-

Filter the solid product, wash with a 15% salt solution, then with water, and dry.

-

This historical method provides the necessary starting material for the synthesis of this compound.

Acetylation of 2-amino-4-chlorophenol

The acetylation of the amino group of 2-amino-4-chlorophenol yields this compound. This is a standard N-acylation reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-4-chlorophenol, acetic anhydride or acetyl chloride, a suitable solvent (e.g., glacial acetic acid, tetrahydrofuran), and a base if using acetyl chloride (e.g., pyridine, triethylamine).

-

Procedure (Illustrative, based on general acetamide synthesis):

-

Dissolve 2-amino-4-chlorophenol in a suitable solvent.

-

If using acetyl chloride, add a base to scavenge the HCl byproduct.

-

Slowly add a stoichiometric amount of acetic anhydride or acetyl chloride to the solution, maintaining the temperature as needed (often at room temperature or slightly below).

-

Stir the reaction mixture for a sufficient time to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction (e.g., by adding water if acetic anhydride was used).

-

Extract the product into an organic solvent.

-

Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

The following diagram illustrates the general synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

Analytical Characterization

Modern analytical techniques are employed to confirm the identity and purity of this compound.

Table 2: Spectroscopic and Analytical Data

| Technique | Data | Reference |

| ¹H NMR | Data not consistently reported in available literature. | |

| ¹³C NMR | Data not consistently reported in available literature. | |

| IR Spectroscopy | Data not consistently reported in available literature. | |

| Mass Spectrometry | Data not consistently reported in available literature. | |

| HPLC | A reverse-phase HPLC method has been described for its analysis.[2] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis [2]

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[2]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is suitable for purity assessment, impurity profiling, and pharmacokinetic studies.[2]

Biological Activity and Mechanism of Action (Contextual)

Direct and extensive studies on the biological activity and mechanism of action of this compound are limited in the publicly available scientific literature. However, the broader class of acetamide and acetanilide derivatives has been a rich source of pharmacologically active compounds.

For instance, the parent compound, N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen), is a widely used analgesic and antipyretic. Its mechanism of action is complex and not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes in the central nervous system, as well as modulation of the endocannabinoid system.

Research on other substituted N-phenylacetamides has revealed a wide range of biological activities, including:

-

Anti-inflammatory activity: Many acetamide derivatives have been investigated as inhibitors of COX-2.[5]

-

Antimicrobial activity: Certain chloroacetamides have shown efficacy against various bacterial and fungal strains.[6]

-

Anticancer activity: Some N-arylacetamides are being explored for their potential as anticancer agents.[7]

The presence of a chlorine atom and a hydroxyl group on the phenyl ring of this compound suggests that it could interact with biological targets differently than its non-halogenated counterparts. The electronic and lipophilic properties conferred by the chlorine atom could influence its binding affinity to enzymes or receptors, as well as its pharmacokinetic profile.

Further research is required to elucidate the specific biological activities and mechanism of action of this compound. The following diagram represents a hypothetical logical flow for investigating the biological potential of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion